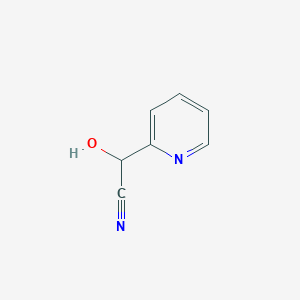

Hydroxy(pyridin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-hydroxy-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNRUINSQUUCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60518590 | |

| Record name | Hydroxy(pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60518590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83012-15-1 | |

| Record name | α-Hydroxy-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83012-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy(pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60518590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(pyridin-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxy group. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 2-pyridinecarboxaldehyde.

Reduction: Formation of 2-(aminomethyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Hydroxy(pyridin-2-yl)acetonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Converts to 2-pyridinecarboxaldehyde.

- Reduction : Forms 2-(aminomethyl)pyridine.

- Substitution : Generates various substituted pyridine derivatives based on introduced substituents.

Biology

The compound has been investigated for its potential antimicrobial properties . Research indicates that it may disrupt microbial cell wall synthesis, leading to cell death. This mechanism suggests its application in developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored for its role as a potential drug candidate, particularly in designing enzyme inhibitors. Its interaction with specific biological targets could lead to therapeutic applications in treating diseases such as Alzheimer's and other neurological disorders by modulating neurotransmission pathways .

Antimicrobial Activity

A study reported that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. This highlights its potential as an antimicrobial agent.

Bitopic Ligands Development

Research has focused on synthesizing bitopic ligands incorporating this compound, demonstrating selective activation of M1 mAChRs linked to cognitive function enhancement . This suggests its utility in developing treatments for cognitive impairments.

Mechanism of Action

The mechanism of action of hydroxy(pyridin-2-yl)acetonitrile depends on its application. In antimicrobial research, it is believed to interfere with the synthesis of essential biomolecules in microbial cells, leading to cell death. The compound may target specific enzymes or pathways critical for microbial survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine-containing acetonitrile derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Positional Isomerism in Pyridine Derivatives

highlights the impact of pyridine ring position on photophysical properties. For example:

- 2-(Pyridin-2-yl)acetonitrile: Strong electron-withdrawing effects enhance charge transfer in donor-acceptor systems.

- 3- and 4-(Pyridin-2-yl)acetonitrile : Reduced conjugation efficiency compared to the 2-position isomer, leading to lower luminescence quantum yields .

Reactivity and Functional Group Influence

- Hydroxyl Group: Hydroxy(pyridin-2-yl)acetonitrile’s -OH group increases polarity and acidity (pKa ~8–10, estimated), facilitating deprotonation in nucleophilic reactions or metal coordination. This contrasts with non-hydroxylated analogs like 2-(pyridin-2-yl)acetonitrile, which lack such Brønsted acidity .

- Nitrile Group : The -CN group in all analogs enables nucleophilic addition (e.g., with Grignard reagents) or cyclization (e.g., indolizine formation in Bienaymé’s three-component synthesis) .

Key Research Findings and Trends

Synthetic Efficiency : One-pot methodologies (e.g., ) are prioritized for industrial-scale production of pyridyl acetonitriles, reducing costs and waste .

Photophysical Tuning : Positional isomerism (2- vs. 3-/4-pyridyl) significantly impacts charge-transfer properties in materials science .

Safety and Handling : Chloro- and nitro-substituted derivatives (e.g., 2-(6-chloropyridin-2-yl)acetonitrile) require stringent safety protocols due to toxicity risks (H315, H319 warnings) .

Q & A

Q. What are the common synthetic routes for Hydroxy(pyridin-2-yl)acetonitrile, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step reactions starting from pyridine derivatives. Key steps include:

- Nitration : Introduction of a nitro group using concentrated sulfuric acid and nitric acid under controlled temperatures (50–70°C) to ensure regioselectivity .

- Functionalization : Substitution reactions (e.g., trifluoromethylation) using reagents like CF₃Cu in anhydrous solvents (e.g., DMF) .

- Cyanation : Conversion of a halogen or hydroxyl group to a nitrile using KCN or NaCN in polar aprotic solvents .

Optimization : Reaction monitoring via TLC or HPLC ensures purity, while temperature gradients and inert atmospheres minimize side reactions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the pyridine ring (e.g., chemical shifts for nitro groups at δ 8.5–9.0 ppm) .

- X-ray Crystallography : SHELXL (via WinGX suite) refines crystal structures, resolving bond angles and torsional strain. For example, the pyridine ring’s planarity and nitrile group orientation are validated using anisotropic displacement parameters .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is this compound purified, and what challenges arise during isolation?

- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Slow cooling (2°C/min) avoids amorphous precipitates .

- Distillation : Vacuum distillation (50–60°C, 0.1 mmHg) removes low-boiling impurities.

- Challenges : Hygroscopicity and air sensitivity require anhydrous conditions. Silica gel chromatography (hexane/ethyl acetate) resolves regioisomeric byproducts .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the stability and tautomerization of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models:

- Tautomerization : Proton transfer between the hydroxyl and pyridine nitrogen, forming a zwitterionic intermediate. Energy barriers (~15 kcal/mol) suggest tautomers are transient under ambient conditions .

- Decarboxylation Pathways : Transition states for CO₂ loss are identified using intrinsic reaction coordinate (IRC) calculations. Steric hindrance from substituents (e.g., nitro groups) increases activation energy by 5–8 kcal/mol .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

- Nitro Group Reduction : In microbial cells, nitro groups undergo enzymatic reduction to nitro radicals, generating reactive oxygen species (ROS) that disrupt DNA and membrane integrity .

- Lipophilicity Enhancement : Trifluoromethyl or pyridine groups increase logP values, improving membrane penetration (e.g., logP = 1.8 for derivatives with CF₃ substituents) .

- Target Interaction : Molecular docking studies suggest binding to microbial dihydrofolate reductase (DHFR) with ∆G = -9.2 kcal/mol .

Q. How do substituents on the pyridine ring influence regioselectivity in nucleophilic substitution reactions?

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) activate the 2- and 4-positions for nucleophilic attack. Hammett constants (σₚ = 1.27 for NO₂) correlate with reaction rates .

- Steric Effects : Bulky substituents (e.g., -CF₃) at the 3-position direct nucleophiles to the 5-position. Example: Substitution yields 85% 5-chloro derivatives vs. 15% 3-chloro under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.